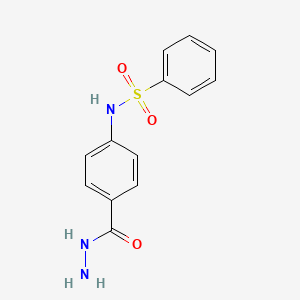

N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide

Description

N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide is a sulfonamide-hydrazine hybrid compound characterized by a benzenesulfonamide core linked to a phenyl group substituted with a hydrazinecarbonyl moiety. This structure enables diverse reactivity, particularly in forming Schiff bases via condensation with aldehydes or ketones . The compound is synthesized through a multi-step process:

Synthesis of Precursors: Starting from Friedel-Crafts reactions of benzene derivatives with sulfonyl chlorides, followed by hydrazide formation (e.g., 4-(hydrazinecarbonyl)benzenesulfonamide) .

Functionalization: Reaction with aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) under acidic conditions yields Schiff base derivatives .

Key physicochemical properties include:

- FT-IR: Strong absorption bands at ~1645 cm⁻¹ (C=O stretch), ~1334–1156 cm⁻¹ (SO₂ symmetric/asymmetric stretches), and ~3261 cm⁻¹ (NH stretch) .

- NMR: Distinct aromatic proton signals (δ 7.2–7.8 ppm) and hydrazine NH resonances (δ ~10–12 ppm) in DMSO-d₆ .

- Thermal Stability: High melting points (>280°C), indicative of robust intermolecular interactions .

Properties

Molecular Formula |

C13H13N3O3S |

|---|---|

Molecular Weight |

291.33 g/mol |

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C13H13N3O3S/c14-15-13(17)10-6-8-11(9-7-10)16-20(18,19)12-4-2-1-3-5-12/h1-9,16H,14H2,(H,15,17) |

InChI Key |

HNEHBLIAHGGOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hydrazinecarboxamide under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide can be synthesized through the reaction of ethyl 4-(phenylsulfonamido)benzoate with hydrazine hydrate in ethanol. This method has been documented to yield derivatives that exhibit varying biological activities, particularly against bacterial strains . The synthesis process typically involves several characterization techniques, including elemental analysis, thin-layer chromatography, and infrared spectroscopy to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess notable antimicrobial activity. In preliminary studies, certain derivatives demonstrated moderate effectiveness against Escherichia coli, while showing no activity against Staphylococcus aureus. This suggests a selective antimicrobial profile that could be further explored for therapeutic applications .

Inhibition of Carbonic Anhydrase Isoforms

Recent studies have investigated the inhibitory effects of hydrazonobenzenesulfonamides on human carbonic anhydrases (hCAs), which are crucial enzymes in various physiological processes. Some derivatives exhibited significant selectivity towards specific isoforms of hCA, making them potential candidates for treating conditions such as glaucoma and edema . The selectivity observed in these compounds is particularly promising for minimizing side effects associated with non-selective inhibitors.

Therapeutic Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound's derivatives have been identified as intermediates in the synthesis of non-steroidal anti-inflammatory drugs. These drugs are essential for managing pain and inflammation by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The ability to selectively inhibit COX-2 over COX-1 is crucial for reducing gastrointestinal side effects commonly associated with traditional NSAIDs .

Potential in Cancer Therapy

There is ongoing research into the application of hydrazone derivatives in cancer treatment. Their ability to inhibit specific enzymes involved in tumor growth presents a pathway for developing targeted cancer therapies. The modulation of enzyme activity through these compounds could lead to new strategies for managing various cancer types .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Rings

- The chlorine at the quinoline moiety increases π-stacking interactions in biological targets .

- Heterocyclic Additions: Compounds like N-(4-(2-((2,7-dichloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide () incorporate quinolinyl groups, expanding conjugation and improving radical scavenging activity .

Tautomeric and Isomeric Forms

- 1,2,4-Triazole Derivatives : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exist in thione-thiol tautomeric equilibria, influencing their reactivity and stability. IR spectra confirm the absence of S-H stretches (~2500–2600 cm⁻¹), favoring the thione form .

Physicochemical Properties

Antimicrobial Activity

- Pyrazole-Containing Analogs: N-{4-[5-aryl-1-(isonicotinoyl)pyrazol-3-yl]-phenyl}-benzenesulfonamides () exhibit enhanced Gram-negative activity, attributed to the pyrazole ring’s electron-withdrawing effects .

Radical Scavenging

- Quinolinyl-Schiff Base Hybrids: Derivatives like 7g () demonstrate potent radical scavenging (IC₅₀ < 50 μM) due to the electron-deficient quinoline core stabilizing radical intermediates .

Key Research Findings and Implications

Structure-Activity Relationships: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and antioxidant activities by increasing electrophilicity and ROS scavenging capacity .

Thermodynamic Stability : Thione tautomers () are more stable than thiol forms, favoring interactions with biological targets via hydrogen bonding .

Limitations: Poor aqueous solubility of parent compounds limits bioavailability, necessitating formulation strategies (e.g., prodrugs, nanoencapsulation) .

Biological Activity

N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide, commonly referred to as a hydrazine derivative of benzenesulfonamide, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that contributes to its pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO2NH2) attached to an aromatic ring, characteristic of sulfonamides known for their antibacterial properties. The presence of the hydrazinecarbonyl moiety enhances its reactivity and biological efficacy. The general formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes within bacterial cells. Similar compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting nucleic acid synthesis and bacterial growth .

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives effectively inhibit bacterial growth by interfering with folic acid synthesis . The compound's potential as an antimicrobial agent makes it a candidate for further exploration in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazine derivatives. For example, 4-hydrazinylphenyl benzenesulfonate, a related compound, demonstrated nanomolar activity against breast cancer cell lines (MCF-7), with an IC50 value of 9.32 nM . This suggests that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against various cancer types.

Case Studies and Research Findings

- Antibacterial Activity : A study on sulfonamides indicated that compounds like this compound could serve as lead compounds for developing new antimicrobial agents due to their mechanism of action targeting bacterial folate synthesis .

- Anticancer Activity : The synthesis and evaluation of related hydrazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives synthesized from hydrazines were tested against different cancer cell lines, demonstrating significant cytotoxic effects .

- Enzyme Inhibition : Research on hydrazonobenzenesulfonamides has revealed their inhibitory effects on human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. Selectivity towards specific hCA isoforms was achieved through structural modifications, enhancing their therapeutic potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.